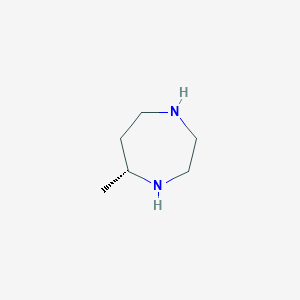
(R)-5-Methyl-1,4-diazepane
Descripción general
Descripción
(R)-5-Methyl-1,4-diazepane is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Rho-Kinase Inhibitors : A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho-kinase inhibitor K-115, has been established. This synthesis involves the construction of a chiral 1,4-diazepane through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Ohgiya, Shibuya, & Kouketsu, 2012).
Triazene Compounds Synthesis : The coupling of 1-methylhomopiperazine with diazonium salts has been used to create a series of triazenes, which are mainly stable crystalline solids. These compounds have been characterized using NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).
Nickel and Copper Complexes : Reduction of a certain ketone diperchlorate yields a major product that forms coordination compounds with nickel(II) and copper(II), demonstrating a square-planar coordination arrangement (Morgan, Gainsford, & Curtis, 1983).
Microwave Assisted Synthesis : A microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones has been described, providing a new efficient access to 1,4-diazepane derivatives. This process is rapid and yields good results (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
Pharmacological Research : Research has been conducted on the synthesis and characterization of 1,4-diazepane derivatives for potential pharmacological applications. For instance, solid-phase organic synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes with high σ1 receptor affinity has been explored (Fanter, Schepmann, & Wünsch, 2018).
T-Type Calcium Channel Blockers : Certain 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential for the investigation of T-type calcium channel related diseases (Gu, Lee, Pae, Chung, Rhim, Han, Min, & Cho, 2010).
Propiedades
IUPAC Name |
(5R)-5-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCFJLGJHWKJL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



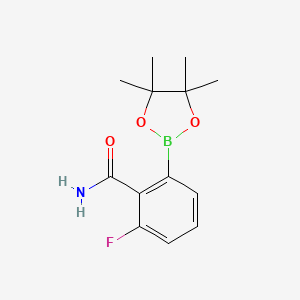


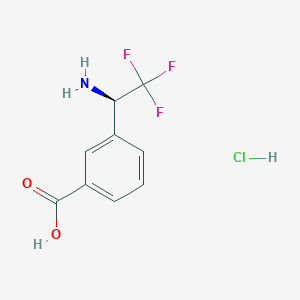

![5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8080205.png)
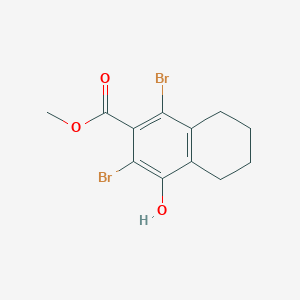


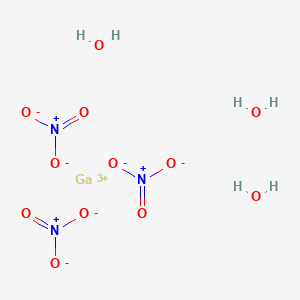
![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)
![methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B8080254.png)

![tert-butyl N-[(1S,2R)-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B8080260.png)